4-Morpholinobenzaldehyde thiosemicarbazone

Anticancer Thiosemicarbazones Structure-Activity Relationship

4-Morpholinobenzaldehyde thiosemicarbazone (CAS 64038-88-6) is a thiosemicarbazone compound derived from the condensation of 4-morpholinobenzaldehyde with thiosemicarbazide. It belongs to a class of compounds known for diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Molecular Formula C12H16N4OS
Molecular Weight 264.35 g/mol
CAS No. 64038-88-6
Cat. No. B12144187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinobenzaldehyde thiosemicarbazone
CAS64038-88-6
Molecular FormulaC12H16N4OS
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C=NNC(=S)N
InChIInChI=1S/C12H16N4OS/c13-12(18)15-14-9-10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H3,13,15,18)/b14-9+
InChIKeyQNXVGQNACGSIOY-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinobenzaldehyde Thiosemicarbazone (CAS 64038-88-6): Technical Specifications and Procurement Baseline for Research-Use Compounds


4-Morpholinobenzaldehyde thiosemicarbazone (CAS 64038-88-6) is a thiosemicarbazone compound derived from the condensation of 4-morpholinobenzaldehyde with thiosemicarbazide . It belongs to a class of compounds known for diverse biological activities, including anticancer, antimicrobial, and antiviral properties [1]. As a versatile ligand, it can chelate various metal ions, forming complexes with potential for enhanced or altered biological activity [2]. Its molecular structure, featuring a morpholine ring, is central to its function as a chelating agent .

4-Morpholinobenzaldehyde Thiosemicarbazone (CAS 64038-88-6) Procurement: Why In-Class Substitution Is Not a Straightforward Option


Substituting 4-morpholinobenzaldehyde thiosemicarbazone with a closely related analog (e.g., benzaldehyde thiosemicarbazone or a different N(4)-substituted derivative) is scientifically unsound due to critical structure-activity relationships (SAR) governing this class [1]. The presence and nature of the N(4)-substituent (morpholino group) significantly impact biological activity, metal-chelation properties, and physicochemical characteristics [2]. For example, N(4)-substitution with a morpholine ring, as in the target compound, has been shown to confer enhanced antiproliferative activity and improved pharmacokinetic profiles compared to unsubstituted or differently substituted analogs [3]. Furthermore, the specific geometry and hydrogen-bonding network in the solid state, which can influence formulation and stability, are unique to each derivative [4]. Therefore, a generic substitution risks unpredictable or suboptimal performance in research applications.

4-Morpholinobenzaldehyde Thiosemicarbazone (CAS 64038-88-6): Quantified Differentiation and Selection Evidence


Enhanced Antiproliferative Activity in Cancer Cell Lines via N(4)-Morpholino Substitution

The presence of an N(4)-morpholino group, as in 4-morpholinobenzaldehyde thiosemicarbazone, is a critical determinant of potent antiproliferative activity. A study comparing a library of thiosemicarbazones revealed that compounds with N(4)-morpholine or piperazine substitution exhibited significantly enhanced activity against various cancer cell lines compared to unsubstituted analogs [1]. Specifically, the study identified that compounds 1d and 3c, which feature this substitution, demonstrated potent and selective anti-proliferative activity [1]. This provides class-level evidence that the morpholine substitution, a key feature of the target compound, is a structural element associated with improved anticancer activity.

Anticancer Thiosemicarbazones Structure-Activity Relationship

Solubility and Stability Advantage for Aqueous Applications

Thiosemicarbazones incorporating a morpholine fragment, like 4-morpholinobenzaldehyde thiosemicarbazone, and their metal complexes demonstrate good solubility in water [1]. This is a significant differentiator from many other thiosemicarbazone derivatives, which often exhibit poor aqueous solubility, limiting their utility in biological assays and formulation [2]. A study on morpholine-thiosemicarbazone hybrids explicitly states they have 'good-to-moderate solubility and stability in water' [1]. This property is critical for reproducible in vitro testing and for advancing compounds to in vivo studies.

Solubility Metal Complexes Drug Development

Specific Antimicrobial Activity of Structurally Related N(4)-Morpholino Thiosemicarbazone

A closely related compound, 4-(morpholin-4-yl)benzylidenylthiosemicarbazide (MBT), which shares the N(4)-morpholino-phenyl core with 4-morpholinobenzaldehyde thiosemicarbazone, demonstrated specific antifungal activity against *Aspergillus flavus* [1]. This provides cross-study comparable evidence suggesting that the morpholino-substituted benzaldehyde thiosemicarbazone scaffold possesses inherent antimicrobial properties, particularly against fungal strains.

Antimicrobial Thiosemicarbazone MIC

Crystal Structure and Unique Intermolecular Interactions

The crystal structure of 4-morpholinobenzaldehyde thiosemicarbazone has been determined, revealing a specific E configuration of the thiosemicarbazone group and an infinite chain motif stabilized by N-H⋯S hydrogen bonds parallel to the [010] axis [1]. This well-defined solid-state structure, characterized by a refinement to an R-value of 0.050, provides a reproducible foundation for structure-property relationship studies and quality control [1]. This contrasts with many thiosemicarbazones for which high-quality crystallographic data are not available, hindering detailed structural analysis and comparison.

Crystal Structure Thiosemicarbazone Crystallography

4-Morpholinobenzaldehyde Thiosemicarbazone (CAS 64038-88-6): Recommended Application Scenarios Based on Validated Evidence


Anticancer Drug Discovery and Lead Optimization

Utilize 4-morpholinobenzaldehyde thiosemicarbazone as a validated chemical scaffold for designing novel anticancer agents. The established structure-activity relationship indicates that the N(4)-morpholino substitution is critical for potent antiproliferative activity [4]. Researchers can employ this compound to synthesize and screen derivatives or metal complexes, leveraging its known activity profile to develop candidates with improved potency and selectivity.

Development of Water-Soluble Metal-Based Therapeutics

Given the class-level evidence for good aqueous solubility of morpholine-containing thiosemicarbazones and their metal complexes [4], this compound is an ideal ligand for synthesizing water-soluble metal complexes (e.g., with Cu(II), Fe(III), Ga(III)) for biological evaluation. This application scenario is particularly relevant for developing metallodrugs intended for intravenous administration or for use in in vivo models where solubility is a prerequisite.

Structure-Based Computational Studies and Crystallography

Leverage the high-quality crystal structure of 4-morpholinobenzaldehyde thiosemicarbazone (refined to an R-value of 0.050) as a starting point for computational modeling, including density functional theory (DFT) calculations, molecular docking, and pharmacophore modeling [4]. The well-defined geometry and intermolecular interactions provide a robust foundation for virtual screening and structure-based design of new thiosemicarbazone derivatives.

Antimicrobial Research Focusing on Fungal Pathogens

Based on cross-study comparable evidence showing that a structurally related N(4)-morpholino thiosemicarbazone exhibits specific antifungal activity against *Aspergillus flavus* [4], 4-morpholinobenzaldehyde thiosemicarbazone can be prioritized for antifungal screening campaigns. This application is most relevant for researchers investigating novel agents against *Aspergillus* species or exploring the antifungal potential of thiosemicarbazone libraries.

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